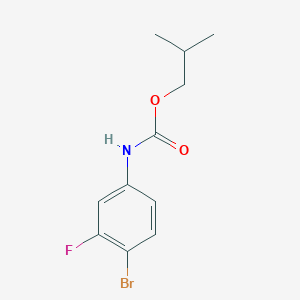

2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate

Katalognummer B8617218

Molekulargewicht: 290.13 g/mol

InChI-Schlüssel: AGDJSLIQSMMJEF-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06689769B2

Procedure details

To a solution of 500 g (4.50 mol) of 3-fluoroaniline and 2 L of CH2Cl2 in a 12 L round bottom flask was added a solution of 473 g (3.42 mol, 0.76 equiv.) of K2CO3 in 2 L of water. Isobutylchloroformate (663 g, 4.86 mol, 1.08 equiv.) was added with stirring via an addition funnel over 3 h so as to allow the isotherm to warm and maintain the mixture at gentle reflux. Gas evolves vigorously near the end of the addition. The organic phase was sampled for GC analysis 1 h after completion of the addition; less than 0.5% 3-fluoroaniline remained. The mixture was quenched by addition of 72 mL of conc. NH4OH. After stirring for 15 minutes, the mixture was neutralized to pH by addition of 120 mL of conc. aq. HCl. The layers were separated, and the aqueous layer was extracted with 1.5 L of CH2Cl2. To the combined organic layers was added 987 g (3.45 mol, 0.77 equiv.) of 1,3-dibromo-5,5-dimethylhydantoin and 2.5 L of water. The mixture was allowed to isotherm to 39° C. and held at that temperature by gentle heating for 2 hours. The reaction was judged complete by HPLC analysis of the organic layer. The mixture was cooled to 32° C. by addition of 500 g of ice, and the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration. The filtrate layers were separated, extracting the aqueous layer with 500 mL of CH2Cl2. the combined organic layers were added with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water. The layers were separated, extracting the aqueous layer with 3400 mL of CH2Cl2. The combined organics were distilled on a rotovap and replaced with heptane, maintaining a constant volume. The resulting thick slurry was cooled to 4° over 2.5 h. The solids were collected by filtration, washed with heptane ( 2×750 mL) and air dried, affording 1097 g (84%) of 2-Methylpropyl (4-bromo-3-fluorophenyl)carbamate as a white crystalline solid.

[Compound]

Name

ice

Quantity

500 g

Type

reactant

Reaction Step Five

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([O-])([O-])=O.[K+].[K+].[CH2:15]([O:19][C:20](Cl)=[O:21])[CH:16]([CH3:18])[CH3:17].[Br:23]N1C(C)(C)C(=O)N(Br)C1=O>O.C(Cl)Cl>[Br:23][C:8]1[CH:7]=[CH:6][C:4]([NH:5][C:20](=[O:21])[O:19][CH2:15][CH:16]([CH3:18])[CH3:17])=[CH:3][C:2]=1[F:1] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(N)C=CC1

|

|

Name

|

|

|

Quantity

|

473 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

663 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)OC(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(N)C=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

987 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(=O)N(C(=O)C1(C)C)Br

|

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring via an addition funnel over 3 h so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintain the mixture at gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Gas evolves vigorously near the end of the addition

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The organic phase was sampled for GC analysis 1 h

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was quenched by addition of 72 mL of conc. NH4OH

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to pH by addition of 120 mL of conc. aq. HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with 1.5 L of CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isotherm to 39° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by gentle heating for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solids not soluble in either liquid layer (mostly hydantoins and partially brominated hydantoins) were removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting the aqueous layer with 500 mL of CH2Cl2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the combined organic layers were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with rapid stirring to a solution of 410 g of Na2SO3 in 3 L of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting the aqueous layer with 3400 mL of CH2Cl2

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The combined organics were distilled on a rotovap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining a constant volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting thick slurry was cooled to 4° over 2.5 h

|

|

Duration

|

2.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane ( 2×750 mL) and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C=C(C=C1)NC(OCC(C)C)=O)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1097 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 109.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |